

# Application Notes and Protocols for Preparing Liposomal Amphotericin B Formulations

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Amphotericin B (AmB) is a potent broad-spectrum antifungal agent, but its clinical use is often limited by significant nephrotoxicity and infusion-related side effects. Encapsulating Amphotericin B within liposomes is a well-established strategy to mitigate these toxicities while maintaining or even enhancing its therapeutic efficacy. The lipid bilayer of the liposome sequesters the drug from systemic circulation, reducing its interaction with mammalian cell membranes and facilitating targeted delivery to fungal cells. This document provides detailed protocols for the preparation and characterization of liposomal Amphotericin B formulations, intended to guide researchers in the development and evaluation of these complex drug delivery systems.

# **Key Formulation Parameters and Components**

The physicochemical properties of liposomal Amphotericin B, such as particle size, charge, and drug loading, are critical determinants of its in vivo performance, including biodistribution, toxicity, and efficacy. These properties are highly dependent on the lipid composition and the manufacturing process.

A widely studied and commercially successful formulation, AmBisome®, is composed of hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and distearoylphosphatidylglycerol (DSPG), typically in a molar ratio that provides a stable bilayer and efficient drug intercalation.



[1][2][3][4] Cholesterol is a crucial component that modulates membrane fluidity and stability.[2] [5]

Component	Molar Ratio (Example: AmBisome®-like)	Purpose
Hydrogenated Soy Phosphatidylcholine (HSPC)	2	Forms the primary structural component of the lipid bilayer.
Cholesterol	1	Stabilizes the liposomal membrane, reducing drug leakage.[2][5]
Distearoylphosphatidylglycerol (DSPG)	0.8	Provides a negative surface charge, preventing aggregation and interacting with the drug.[2]
Amphotericin B	0.4	The active pharmaceutical ingredient (API).

Table 1: Example Lipid Composition for Liposomal Amphotericin B.

# Experimental Protocols Preparation of Liposomal Amphotericin B by Thin-Film Hydration

The thin-film hydration method is a common and robust technique for preparing liposomes. It involves the dissolution of lipids and the drug in an organic solvent, followed by evaporation to form a thin lipid film, and subsequent hydration with an aqueous buffer to form liposomes.

#### Materials:

- Hydrogenated Soy Phosphatidylcholine (HSPC)
- Cholesterol
- Distearoylphosphatidylglycerol (DSPG)



- · Amphotericin B
- Chloroform and Methanol (or other suitable organic solvent mixture)
- Aqueous buffer (e.g., 5% sucrose, 10 mM HEPES, pH 7.4)[6][7]
- Round-bottom flask
- Rotary evaporator
- Water bath
- Probe sonicator or high-pressure homogenizer

#### Protocol:

- Lipid and Drug Dissolution: Accurately weigh and dissolve HSPC, cholesterol, DSPG, and Amphotericin B in a mixture of chloroform and methanol in a round-bottom flask.[8]
- Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 65°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[4] Ensure all solvent is removed.
- Hydration: Add the pre-warmed aqueous buffer to the flask containing the lipid film. Hydrate
  the film by gentle rotation in a water bath above the lipid phase transition temperature for a
  sufficient time to allow for the formation of multilamellar vesicles (MLVs).
- Size Reduction: To obtain small unilamellar vesicles (SUVs) with a homogenous size distribution, the MLV suspension must be downsized. This can be achieved by:
  - Sonication: Using a probe sonicator.[8][9][10]
  - High-Pressure Homogenization: Passing the liposome suspension through a highpressure homogenizer for several cycles until the desired particle size is achieved.
- Purification: Remove any unencapsulated Amphotericin B by methods such as dialysis or size exclusion chromatography.



 Sterilization: Sterilize the final liposomal formulation by filtration through a 0.22 μm filter if the particle size allows.

# Preparation of Liposomal Amphotericin B by Solvent Injection

The solvent injection method involves the rapid injection of a lipid-drug solution in a water-miscible organic solvent into an aqueous phase.

#### Materials:

- Lipids and Amphotericin B as described above.
- Ethanol or other suitable water-miscible organic solvent.
- Aqueous buffer.
- · Syringe pump.
- · Stirring vessel.

#### Protocol:

- Solution Preparation: Dissolve the lipids and Amphotericin B in ethanol to form a concentrated solution.
- Injection: Heat the aqueous buffer to a temperature above the lipid phase transition temperature. Vigorously stir the aqueous phase while injecting the ethanolic lipid-drug solution at a slow, controlled rate using a syringe pump.
- Solvent Removal: Remove the organic solvent from the liposome suspension, typically by dialysis or diafiltration.
- Size Reduction and Purification: Follow steps 4 and 5 from the thin-film hydration protocol if necessary.

# **Characterization of Liposomal Amphotericin B**



Thorough characterization is essential to ensure the quality, stability, and performance of the liposomal formulation.

Parameter	Method	Typical Values/Observations
Particle Size and Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)[11]	60-100 nm for AmBisome®- like formulations.[2][12] PDI < 0.3 indicates a narrow size distribution.[9]
Zeta Potential	Electrophoretic Light Scattering (ELS)[11]	Negative values due to the presence of DSPG.
Encapsulation Efficiency (%EE)	HPLC,[8][13] Size Exclusion Chromatography[14]	>90% is typically desired.[4]
Morphology	Transmission Electron Microscopy (TEM)[9][10]	Spherical, unilamellar vesicles. [16][17]
In Vitro Drug Release	Dialysis Method with USP 4 Apparatus[6][7][18]	Slow and controlled release over time. Release can be modulated by temperature and the presence of release-inducing agents like y-cyclodextrin.[6][7]
In Vitro Toxicity	Potassium Release Assay from Red Blood Cells[5][19]	Liposomal formulations should show significantly less potassium release compared to free Amphotericin B.[5]

Table 2: Key Characterization Parameters and Methods.

# Protocol for Determining Encapsulation Efficiency (%EE)

Principle: This protocol uses size exclusion chromatography to separate the liposomeencapsulated drug from the free drug, followed by quantification using High-Performance



#### Liquid Chromatography (HPLC).

#### Materials:

- Liposomal Amphotericin B suspension.
- Sepharose CL-4B or similar size exclusion column.
- Mobile phase for HPLC (e.g., acetonitrile and ammonium acetate buffer).[13]
- HPLC system with a UV detector.
- Detergent solution (e.g., Triton X-100) to lyse liposomes.

#### Protocol:

- Separation of Free Drug:
  - Equilibrate a size exclusion column with a suitable buffer.
  - Apply a known volume of the liposomal suspension to the column.
  - Elute the liposomes with the buffer. The larger liposomes will elute first, while the smaller, free drug molecules will be retained and elute later.
  - Collect the fraction containing the liposomes.
- Quantification of Total Drug:
  - Take a known volume of the original (unseparated) liposomal suspension.
  - Add a detergent solution to disrupt the liposomes and release the encapsulated drug.
  - Quantify the total Amphotericin B concentration using a validated HPLC method.
- Quantification of Free Drug:
  - The concentration of free drug can be determined by quantifying the Amphotericin B in the later fractions from the size exclusion chromatography or by analyzing the supernatant



after ultracentrifugation of the liposome suspension.

- Calculation:
  - %EE = [(Total Drug Free Drug) / Total Drug] x 100

# **Protocol for In Vitro Drug Release Assay**

Principle: This method utilizes a dialysis setup, often in conjunction with a USP 4 flow-through apparatus, to measure the release of Amphotericin B from the liposomes into a release medium over time.

#### Materials:

- Liposomal Amphotericin B suspension.
- Dialysis tubing with an appropriate molecular weight cut-off (e.g., 300 kDa).[7]
- Release medium (e.g., 5% sucrose, 10 mM HEPES, 0.01% NaN3, with 5% w/ν γ-cyclodextrin, pH 7.4).[6][7][18]
- USP 4 flow-through apparatus or a shaking water bath.
- HPLC system for drug quantification.

#### Protocol:

- Sample Preparation: Place a known volume and concentration of the liposomal Amphotericin
   B suspension into a dialysis bag.
- Assay Setup: Place the dialysis bag into the release medium within the USP 4 apparatus cell
  or a vessel in a shaking water bath. Maintain a constant temperature (e.g., 55°C).[6][18]
- Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh, pre-warmed medium.
- Quantification: Analyze the concentration of Amphotericin B in the collected samples using a validated HPLC method.



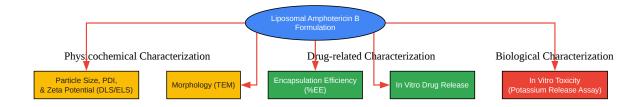
• Data Analysis: Calculate the cumulative percentage of drug released at each time point.

### **Visualization of Workflows**



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Caption: Workflow for Liposomal Amphotericin B Preparation by Thin-Film Hydration.



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Caption: Workflow for the Characterization of Liposomal Amphotericin B.

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